1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring substituted with an ethyl group, an ethynylcyclohexyl group, and a propanol moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl bromide in the presence of a base such as sodium hydride.
Attachment of Ethynylcyclohexyl Group: The ethynylcyclohexyl group is introduced via a Sonogashira coupling reaction between cyclohexyl iodide and ethynyltrimethylsilane, followed by deprotection.
Formation of Propanol Moiety: The final step involves the reaction of the intermediate with epichlorohydrin, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various alkyl or acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the nervous system. This can lead to changes in cellular signaling pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylpiperazin-1-yl)-3-((1-cyclohexyl)oxy)propan-2-ol dihydrochloride: Similar structure but without the ethynyl group.
Uniqueness
1-(4-Ethylpiperazin-1-yl)-3-((1-ethynylcyclohexyl)oxy)propan-2-ol dihydrochloride is unique due to the presence of both the ethyl and ethynyl groups, which can impart distinct chemical and biological properties compared to its analogs. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-(1-ethynylcyclohexyl)oxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.2ClH/c1-3-17(8-6-5-7-9-17)21-15-16(20)14-19-12-10-18(4-2)11-13-19;;/h1,16,20H,4-15H2,2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDOARXZNHDASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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